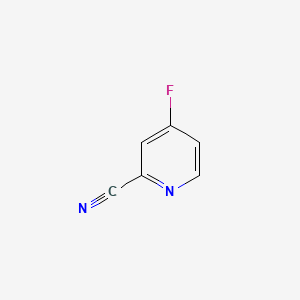

4-fluoropyridine-2-carbonitrile

Description

Significance of Fluorinated Heterocycles in Medicinal Chemistry and Agrochemicals

The strategic incorporation of fluorine into heterocyclic compounds has become a dominant theme in the development of new pharmaceuticals and agrochemicals. researchgate.netnih.gov Fluorine's unique properties allow for the enhancement of a molecule's biological efficacy and stability. nih.govquora.com

The introduction of fluorine into a molecule can significantly alter its physicochemical properties. researchgate.netacs.org As the most electronegative element, fluorine can modulate a compound's acidity and basicity, which in turn can influence its binding affinity to biological targets. acs.org The carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability by blocking sites on the molecule that are susceptible to enzymatic degradation. nih.govmdpi.com This enhanced stability can result in a longer biological half-life and reduced drug dosage. Furthermore, the substitution of hydrogen with fluorine, a relatively small atom, generally causes minimal steric disruption, allowing the modified molecule to maintain its desired interaction with a receptor or enzyme. researchgate.net The presence of fluorine can also increase a compound's lipophilicity, or its ability to dissolve in fats, which can improve its absorption and transport across cell membranes. mdpi.comwikipedia.org

The beneficial effects of fluorination are reflected in the large number of fluorine-containing drugs on the market. It is estimated that approximately 20-25% of all commercialized pharmaceuticals contain at least one fluorine atom. nih.govnih.govacs.org This number rises to nearly one-third when considering blockbuster drugs. alfa-chemistry.com Some of the most well-known and widely prescribed medications, such as the antidepressant fluoxetine (B1211875) and the antibacterial ciprofloxacin, are fluorinated compounds. acs.org The continued success of these drugs underscores the significant role that fluorine plays in modern drug design and development. nih.gov More than 85% of biologically active compounds contain one or more heterocyclic fragments in their structures, making fluoro-functionalized heterocyclic compounds promising candidates for drug discovery. nih.govacs.org

Overview of Pyridinecarbonitriles as Synthetic Intermediates

Pyridinecarbonitriles, which are pyridine (B92270) rings substituted with a nitrile group (-C≡N), are highly valuable building blocks in organic synthesis. ontosight.ai

The nitrile group in pyridinecarbonitriles is a versatile functional group that can be converted into a wide range of other functionalities, including amines, carboxylic acids, amides, and ketones. This chemical reactivity makes pyridinecarbonitriles key intermediates in the synthesis of complex molecules. researchgate.net They are frequently employed in the construction of pharmaceuticals, agrochemicals, and functional materials. beilstein-journals.org The pyridine ring itself can also participate in various chemical transformations, further expanding the synthetic utility of these compounds. organic-chemistry.org

Contextualization of 4-Fluoropyridine-2-carbonitrile within the Fluorinated Pyridine Class

This compound (CAS No. 847225-56-3) is a specific member of the fluorinated pyridine class that combines the beneficial properties of both a fluorine atom and a nitrile group on a pyridine scaffold. moldb.com This unique combination of functional groups makes it a particularly interesting building block for the synthesis of novel compounds with potential applications in various fields of chemical research. smolecule.comontosight.ai The presence of the fluorine atom at the 4-position and the nitrile group at the 2-position of the pyridine ring creates a distinct electronic and reactivity profile, offering specific advantages in synthetic design and influencing the properties of the resulting molecules. nih.govnih.gov

Chemical and Physical Properties of this compound

The properties of this compound are crucial for its application in synthesis and materials science.

| Property | Value |

| Molecular Formula | C6H3FN2 |

| Molecular Weight | 122.10 g/mol |

| CAS Number | 847225-56-3 |

| Appearance | Solid |

Table 1: Key chemical and physical properties of this compound. moldb.com

Isomers of Fluoropyridine-carbonitrile

Several isomers of fluoropyridine-carbonitrile exist, each with a unique arrangement of the fluorine and nitrile groups on the pyridine ring. These structural differences lead to distinct chemical and physical properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Fluoropyridine-4-carbonitrile | 3939-14-8 | C6H3FN2 | 122.10 |

| 3-Fluoropyridine-4-carbonitrile | 113770-88-0 | C6H3FN2 | 122.10 |

| 5-(4-Fluorophenyl)pyridine-2-carbonitrile | 914349-75-0 | C12H7FN2 | 194.19 |

| 6-Fluoropyridine-2-carbonitrile | 3939-15-9 | C6H3FN2 | 122.10 |

| 4-Fluoropyridine-2,6-dicarbonitrile | 2968514-49-8 | C7H2FN3 | 147.11 |

Table 2: Isomers and related derivatives of Fluoropyridine-carbonitrile. nih.govnih.govmatrixscientific.comossila.comchemicalbook.com

Related Synthetic Precursors and Derivatives

The synthesis and reactions of this compound often involve a variety of related precursors and can lead to a diverse range of derivatives.

| Compound Name | CAS Number | Use/Relation |

| 4-Fluoropyridine | 694-52-0 | A foundational building block for fluorinated pyridine derivatives. |

| 4-Bromopyridine-2-carbonitrile | 62150-45-2 | A halogenated precursor for cross-coupling reactions. bldpharm.com |

| 2-Fluoro-4-pyridinecarboxylic acid | 402-65-3 | A potential synthetic precursor or hydrolysis product. sigmaaldrich.com |

| 5-Fluoropyridine-2-carboxylic Acid | 107504-08-5 | An isomeric carboxylic acid derivative. nih.gov |

| 2-Fluoropyridine-4-carboxaldehyde | 131747-69-8 | A related compound with an aldehyde functional group. sigmaaldrich.com |

| Perfluoropyridine | A fully fluorinated pyridine analog used in polymer and materials science. nih.gov |

Table 3: Related synthetic precursors and derivatives.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2/c7-5-1-2-9-6(3-5)4-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKWVAPXRQHXHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80458606 | |

| Record name | 2-Cyano-4-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847225-56-3 | |

| Record name | 2-Cyano-4-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoropyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Characterization and Spectroscopic Analysis of 4 Fluoropyridine 2 Carbonitrile and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

The analysis of 4-fluoropyridine-2-carbonitrile relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique offers unique insights into the molecular structure, and together they provide a comprehensive characterization of the compound.

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the connectivity and chemical environment of individual atoms. For fluorinated compounds such as this compound, multinuclear NMR experiments involving ¹H, ¹³C, and ¹⁹F are essential.

The ¹H NMR spectrum of this compound reveals the disposition of the three protons on the pyridine (B92270) ring. The electron-withdrawing nature of the nitrogen atom, the nitrile group (-CN), and the fluorine atom significantly influences the chemical shifts of these protons, causing them to resonate in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm.

The expected signals are:

H6: This proton, situated adjacent to the ring nitrogen, is the most deshielded and is expected to appear furthest downfield. Its signal would likely be a doublet, split by the neighboring H5 proton.

H5: This proton is coupled to both the H6 proton and the fluorine atom at C4. This would result in a complex multiplet, often a doublet of doublets.

H3: This proton, adjacent to the electron-withdrawing nitrile group, will also be shifted downfield. It is expected to show coupling to the fluorine atom at C4, resulting in a doublet.

The coupling constants (J-values) provide critical information about the spatial relationship between nuclei. The three-bond coupling between H5 and H6 (³JH5-H6) is typically larger than the four-bond coupling between H3 and H5 (⁴JH3-H5). Furthermore, couplings between protons and the fluorine atom (³JH5-F4 and ⁴JH3-F4) provide definitive evidence for the substitution pattern.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| H3 | 7.40 - 7.60 | d (doublet) | ⁴JHF ≈ 2-4 |

| H5 | 7.20 - 7.40 | dd (doublet of doublets) | ³JHH ≈ 5-7, ³JHF ≈ 6-8 |

Note: Predicted values are based on analyses of structurally similar fluorinated pyridine derivatives.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the one carbon of the nitrile group. A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine coupling constants (JCF), which are invaluable for signal assignment.

The carbon atom directly bonded to the fluorine (C4) will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 240-265 Hz, and its signal will appear as a doublet. fluorine1.ru Carbons that are two (C3, C5) or three (C2, C6) bonds away from the fluorine will show smaller couplings (²JCF and ³JCF, respectively). The nitrile carbon signal generally appears in the range of 115-120 ppm. The chemical shifts are influenced by the electronegativity and position of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

|---|---|---|

| C2 | 130 - 135 | ³JCF ≈ 3-5 |

| C3 | 115 - 120 | ²JCF ≈ 15-20 |

| C4 | 165 - 170 (d) | ¹JCF ≈ 240-265 |

| C5 | 110 - 115 | ²JCF ≈ 20-25 |

| C6 | 150 - 155 | ³JCF ≈ 3-5 |

Note: Predicted values are based on established principles and data from analogous fluorinated aromatic compounds. The signal for C4 is a doublet due to coupling with ¹⁹F. magritek.com

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. biophysics.orgwikipedia.org It provides a direct probe of the fluorine atom's local electronic environment. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly sensitive to the electronic effects of the other substituents on the pyridine ring. For fluoroaromatic compounds, the chemical shifts typically appear in a range of -100 to -120 ppm relative to the standard reference, trichlorofluoromethane (CFCl₃). ucsb.edu

In mechanistic studies, ¹⁹F NMR is a powerful tool. The fluorine atom acts as a spectroscopic "spy," allowing researchers to monitor reaction progress, identify intermediates, and understand the electronic changes occurring at or near the fluorine-substituted center during a chemical transformation.

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns. For this compound (C₆H₃FN₂), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass of 122.0280 Da. uni.lu

Upon ionization, the molecular ion can undergo fragmentation. Plausible fragmentation pathways for this compound include the loss of a hydrogen cyanide (HCN) molecule from the ring structure, leading to a fragment ion at m/z 95. The stability of the aromatic ring means the molecular ion peak is often one of the most abundant peaks in the spectrum.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion Identity | Description |

|---|---|---|

| 122 | [C₆H₃FN₂]⁺ | Molecular Ion (M⁺) |

Note: Values are based on the most common isotopes.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key structural features.

The most distinct peaks include:

C≡N Stretch: A sharp, medium-intensity absorption characteristic of the nitrile group, typically appearing in the 2220-2240 cm⁻¹ region.

Aromatic C-H Stretch: Absorption bands appearing above 3000 cm⁻¹, indicative of protons attached to the aromatic ring.

Aromatic C=C and C=N Stretches: A series of bands in the 1400-1600 cm⁻¹ region corresponding to the stretching vibrations within the pyridine ring.

C-F Stretch: A strong, prominent absorption band in the fingerprint region, typically around 1200-1250 cm⁻¹, which is characteristic of an aryl-fluoride bond.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3050 - 3150 | Weak to Medium |

| Nitrile (C≡N) | Stretch | 2220 - 2240 | Medium, Sharp |

| Aromatic Ring (C=C, C=N) | Stretch | 1400 - 1600 | Medium to Strong |

Raman Spectroscopy for Vibrational Fingerprint

Raman spectroscopy provides a valuable "vibrational fingerprint" of a molecule, offering detailed insights into its structural features. For this compound, while specific experimental spectra are not widely published, a detailed vibrational analysis can be inferred from studies on closely related compounds such as fluoropyridines and other substituted pyridine derivatives. researchgate.netnjit.edu The Raman spectrum is expected to be characterized by distinct vibrational modes corresponding to the pyridine ring, the nitrile group (C≡N), and the carbon-fluorine (C-F) bond.

The key vibrational modes anticipated for this compound are:

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic Raman bands. These include the ring stretching modes, often appearing as intense bands in the 1000-1600 cm⁻¹ region. researchgate.net The ring breathing mode, a symmetric vibration of the entire ring, is typically observed as a strong, sharp peak around 1000 cm⁻¹. researchgate.net The position of these bands can be influenced by the nature and position of substituents on the ring.

Nitrile Group (C≡N) Stretching: The stretching vibration of the carbon-nitrogen triple bond is a highly characteristic and strong Raman band. It typically appears in a distinct region of the spectrum, generally between 2200 and 2240 cm⁻¹. The precise frequency can provide information about the electronic environment of the nitrile group.

Computational studies, such as those using Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies, which can aid in the assignment of experimental Raman bands. nih.govmdpi.com These theoretical calculations, when compared with experimental data from analogous molecules, allow for a reliable prediction of the vibrational fingerprint of this compound.

Table 1: Predicted Characteristic Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| C≡N Stretch | Nitrile | 2200 - 2240 | Strong |

| Aromatic C-C Stretch (Ring) | Pyridine Ring | 1550 - 1610 | Strong to Medium |

| Aromatic C-C Stretch (Ring) | Pyridine Ring | 1450 - 1500 | Medium |

| C-F Stretch | Fluoro-substituent | 1150 - 1250 | Medium to Strong |

| Ring Breathing | Pyridine Ring | 990 - 1040 | Strong, Sharp |

| Aromatic C-H In-Plane Bend | Pyridine Ring | 1050 - 1150 | Medium to Weak |

| Aromatic C-H Out-of-Plane Bend | Pyridine Ring | 700 - 900 | Medium |

X-ray Diffraction (XRD) for Solid-State Structure and Conformation

X-ray Diffraction (XRD) is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. springernature.com This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state structure and conformation of a molecule.

While the specific crystal structure of this compound is not publicly documented, valuable insights can be drawn from the reported structures of its close analogs, such as 4-chloropyridine-2-carbonitrile. nih.gov Analysis of this related compound reveals that molecules in the solid state are organized through a combination of intermolecular forces, including π-stacking and hydrogen bonding.

Single-crystal XRD analysis yields precise crystallographic data, which are summarized in a standardized format. The data for the chloro-analog provides a template for what could be expected for this compound.

Table 2: Illustrative Crystallographic Data for the Analogous Compound 4-Chloropyridine-2-carbonitrile nih.gov

| Parameter | Value |

| Chemical Formula | C₆H₃ClN₂ |

| Formula Weight | 138.55 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8955 (3) |

| b (Å) | 16.9419 (14) |

| c (Å) | 9.1235 (7) |

| β (°) | 98.431 (3) |

| Volume (ų) | 595.34 (8) |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (Mg m⁻³) | 1.544 |

| Intermolecular Interactions | C—H⋯Nnitrile, C—H⋯Npyridine, π-stacking |

Advanced Spectroscopic Applications

In-situ Reaction Monitoring using Spectroscopy

In-situ spectroscopy is a powerful process analytical technology (PAT) that allows for the real-time monitoring of chemical reactions as they occur, without the need for sample extraction. mt.comspectroscopyonline.com Techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated directly into a reaction vessel to provide continuous data on the concentration of reactants, intermediates, and products. beilstein-journals.org This enables a deeper understanding of reaction kinetics, mechanisms, and the influence of various parameters, ultimately leading to improved process control, efficiency, and safety. mt.com

For the synthesis of this compound, for instance, in a reaction involving the conversion of a precursor like 4-fluoropyridine-2-carboxamide, in-situ spectroscopy could be invaluable. By using a probe immersed in the reaction mixture, one could monitor the progress of the dehydration reaction.

A hypothetical application using in-situ FTIR or Raman spectroscopy would involve tracking key vibrational bands over time:

Disappearance of Reactant Bands: The characteristic bands of the starting material, such as the C=O stretch of the amide group (typically around 1650-1690 cm⁻¹) and N-H stretching bands (around 3200-3400 cm⁻¹), would decrease in intensity as the reaction proceeds.

Appearance of Product Bands: Concurrently, the strong and sharp C≡N stretching band of the this compound product would emerge and increase in intensity around 2200-2240 cm⁻¹.

By plotting the intensity of these characteristic peaks against time, a real-time reaction profile can be generated. This data allows for the precise determination of reaction endpoints, the identification of any transient intermediates, and the optimization of reaction conditions such as temperature or catalyst loading.

Table 3: Hypothetical In-situ Spectroscopic Data for Monitoring the Synthesis of this compound

| Time (minutes) | Normalized Intensity of Amide C=O Peak (~1670 cm⁻¹) | Normalized Intensity of Nitrile C≡N Peak (~2230 cm⁻¹) | % Conversion (Calculated) |

| 0 | 1.00 | 0.00 | 0% |

| 15 | 0.78 | 0.22 | 22% |

| 30 | 0.51 | 0.49 | 49% |

| 60 | 0.19 | 0.81 | 81% |

| 90 | 0.05 | 0.95 | 95% |

| 120 | <0.01 | >0.99 | >99% |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution, energy, and geometry. These methods are fundamental to predicting molecular properties from first principles.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. nih.gov DFT calculations can be used to optimize the molecular geometry of 4-fluoropyridine-2-carbonitrile, calculate its vibrational frequencies, and determine various electronic properties that govern its reactivity. researchgate.net Studies on related cyanopyridine derivatives have successfully used DFT methods to analyze structural and vibrational properties. researchgate.net The inclusion of fluorine is known to significantly alter the electronic properties of molecules, an effect that can be precisely modeled using quantum chemistry calculations. emerginginvestigators.org

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The LUMO represents the ability of a molecule to accept electrons. By analyzing the distribution and energy of the LUMO, one can identify the most electrophilic sites in a molecule, which are the most probable locations for a nucleophilic attack.

For this compound, the electron-withdrawing nature of both the fluorine atom and the nitrile group is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack. A LUMO map, which visualizes the LUMO on the molecule's electron density surface, would reveal the specific atoms that are most electrophilic. It is anticipated that the carbon atoms of the pyridine (B92270) ring, particularly those adjacent to the electron-withdrawing substituents (fluorine and cyano group), would exhibit significant LUMO lobes, marking them as primary sites for nucleophilic substitution or addition reactions.

Table 1: Illustrative LUMO Analysis for Identifying Electrophilic Sites in this compound

| Atomic Position | Predicted LUMO Lobe Size | Predicted Electrophilicity | Rationale |

| C2 (attached to -CN) | Large | High | Strong electron-withdrawal by the nitrile group and ring nitrogen. |

| C4 (attached to -F) | Large | High | Strong inductive effect from the highly electronegative fluorine atom. |

| C6 | Moderate-Large | Moderate-High | Influence from the ring nitrogen and proximity to the fluorine atom. |

| C3, C5 | Small | Low | Less activated compared to positions bearing or adjacent to substituents. |

Note: This table is illustrative and based on general chemical principles. Actual values would be determined by specific DFT calculations.

DFT is a powerful tool for mapping out reaction pathways and calculating the activation energies (Ea) associated with them. By locating the transition state (TS) structures for different potential reactions, chemists can compute the energy barrier that must be overcome for a reaction to proceed. The reaction with the lowest activation energy will be the most kinetically favorable, thus determining the selectivity of the reaction.

For instance, if this compound were subjected to a nucleophilic aromatic substitution (SNAr) reaction, a nucleophile could potentially attack the carbon at position 4 (displacing fluoride) or the carbon at position 2 (displacing the nitrile group). DFT calculations could model the transition states for both pathways. By comparing the calculated activation energies, one could predict which substitution product would be preferentially formed. This approach has been used to computationally discover and rationalize novel reactions for the synthesis of fluorinated N-heterocycles. eurekalert.org

For this compound, conformational analysis would be limited to the rotation of the cyano group relative to the ring, although this rotation has a very low energy barrier. The primary value of stability calculations would be in comparing it to isomers or related compounds. The strong inductive effects of the fluorine substituent are known to influence the stability of fluorinated compounds and their interactions in biological systems. nih.gov

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. Unlike quantum calculations that often focus on static, minimum-energy structures, MD provides a view of the dynamic behavior of a molecule in a defined environment, such as in a solvent or interacting with a biological macromolecule.

For a small molecule like this compound, an MD simulation could be used to study its solvation properties, such as how water molecules arrange themselves around it. More advanced applications would involve placing the molecule in the active site of a protein to study its binding stability and dynamic interactions over time, a technique often used in drug design for pyridine derivatives. chemrevlett.com These simulations can reveal key interactions, conformational changes of the protein or ligand, and provide an estimate of the binding free energy, offering crucial insights for medicinal chemistry.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. nih.gov QSAR models are widely used in drug discovery to predict the activity of new, unsynthesized molecules and to optimize lead compounds. chemrevlett.com

A QSAR study involving this compound would typically include this compound as one member of a larger dataset of related pyridine derivatives. chemrevlett.com For each compound in the series, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., ClogP), and electronic properties (e.g., dipole moment, atomic charges). nih.gov

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is developed that relates these descriptors to the experimentally measured biological activity (e.g., IC₅₀). chemrevlett.comnih.gov A robust QSAR model can then be used to predict the activity of other related compounds, guiding the synthesis of more potent analogues. Pyridine and its derivatives are frequently the subjects of QSAR studies for developing potential therapies for conditions like cancer. chemrevlett.comchemrevlett.com

Table 2: Hypothetical QSAR Data for a Series of Pyridine Derivatives

| Compound | Structure | LogP | Dipole Moment (Debye) | LUMO Energy (eV) | Observed Activity (pIC₅₀) | Predicted Activity (pIC₅₀) |

| 1 (this compound) | 1.25 | 1.5 | -1.8 | 5.4 | 5.35 | |

| 2 (Pyridine-2-carbonitrile) | 0.90 | 4.1 | -1.2 | 4.8 | 4.82 | |

| 3 (4-chloropyridine-2-carbonitrile) | 1.60 | 1.4 | -1.7 | 5.6 | 5.61 | |

| 4 (4-aminopyridine-2-carbonitrile) | 0.50 | 5.2 | -0.9 | 4.5 | 4.48 |

Hypothetical QSAR Equation Example: pIC₅₀ = 0.8 * LogP - 0.2 * Dipole Moment - 0.5 * LUMO Energy + 4.9

Note: This table and equation are for illustrative purposes to demonstrate the QSAR concept. The values are not from actual experimental or computational results.

Correlation of Molecular Descriptors with Biological Activity

There are no specific studies detailing the correlation of molecular descriptors of this compound with its biological activity. Research on analogous compounds, such as 4H-pyrano[3,2-c]pyridine-3-carbonitriles, has successfully employed QSAR models to describe bioactivity, demonstrating the utility of this approach within related chemical classes. nih.gov However, a direct application or published study for this compound is absent.

Molecular Docking and Biological Target Interactions

Similarly, there are no available molecular docking studies that specifically investigate the interaction of this compound with biological targets. Molecular docking is a widely used computational tool to predict the binding orientation and affinity of a small molecule to a target protein. nih.govcmjpublishers.com Studies on other pyridine-carbonitrile derivatives have shown interactions with various enzymes and receptors, but these findings cannot be directly extrapolated to this compound without specific research. researchgate.netuel.ac.uk

Applications and Emerging Research Areas of 4 Fluoropyridine 2 Carbonitrile

A Valued Synthetic Building Block in Organic Chemistry

The reactivity of 4-fluoropyridine-2-carbonitrile makes it a valuable tool for synthetic chemists. The electron-withdrawing nature of the pyridine (B92270) ring and the nitrile group activates the fluorine atom for nucleophilic aromatic substitution, providing a straightforward method for introducing the pyridyl moiety into various molecular scaffolds.

A Precursor to a Wide Range of Heterocyclic Compounds

This compound serves as a key starting material for the synthesis of a diverse range of substituted pyridines and other heterocyclic systems. The fluorine atom at the 4-position is susceptible to displacement by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity allows for the construction of more complex molecules with tailored electronic and steric properties. nii.ac.jp For instance, the reaction with different amines can yield a series of 4-aminopyridine-2-carbonitrile (B1290440) derivatives, which are themselves valuable intermediates in medicinal chemistry.

The general scheme for this transformation involves the nucleophilic attack at the carbon atom bearing the fluorine, leading to the formation of a Meisenheimer intermediate, followed by the expulsion of the fluoride (B91410) ion to yield the substituted product. The conditions for these reactions are typically mild, making this a highly efficient and versatile method for the synthesis of functionalized pyridines.

A Potential Component in the Synthesis of Spirocyclic Structures

Spirocyclic compounds, which contain two rings connected by a single common atom, are important structural motifs in many natural products and pharmaceutical agents. bldpharm.com While direct and specific examples of this compound in the synthesis of spirocycles are not extensively documented in publicly available literature, its chemical properties suggest its potential utility in this area.

One plausible synthetic strategy could involve a multi-component reaction where this compound acts as one of the key building blocks. For example, a reaction with a suitable difunctional nucleophile, such as a diamine or a diol, could potentially lead to the formation of a spiro-heterocycle through a sequence of nucleophilic substitution and subsequent intramolecular cyclization. The development of such synthetic methodologies would open up new avenues for creating novel spirocyclic scaffolds with potential biological activities.

A Significant Contributor to Pharmaceutical Research and Drug Discovery

The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. As a fluorinated building block, this compound plays a crucial role in the synthesis of new drug candidates.

An Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Active Pharmaceutical Ingredients (APIs) are the biologically active components of a drug product. The synthesis of complex APIs often involves a multi-step process where key intermediates are used to build the final molecular structure. This compound is classified as a pharmaceutical intermediate, indicating its use in the production of APIs. google.com

A Contributor to the Development of Fluorinated Drug Candidates

The introduction of fluorine atoms into a drug candidate can significantly improve its pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small size can alter the acidity of nearby functional groups, influence molecular conformation, and block sites of metabolic degradation. capes.gov.br

This compound provides a readily available source of a fluorinated pyridine ring, a common scaffold in many biologically active compounds. Its use as a synthetic intermediate allows for the strategic incorporation of fluorine into a target molecule, a strategy that has led to the development of numerous successful drugs across various therapeutic areas. Research has shown that fluorinated pyridines are key components in a variety of inhibitors targeting enzymes like tyrosine kinases and in drugs for central nervous system disorders. nih.gov

A Potential Scaffold for Enzyme Inhibitors, Including Dipeptidyl Peptidase IV (DPP-4) Inhibitors

Enzyme inhibitors are a major class of therapeutic agents that act by blocking the activity of specific enzymes involved in disease processes. Dipeptidyl peptidase IV (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. capes.gov.brnih.gov

Extensive research has been conducted on the synthesis of DPP-4 inhibitors based on a structurally similar scaffold, 4-fluoropyrrolidine-2-carbonitrile (B8495706). capes.gov.brnih.govnih.gov These studies have demonstrated that the fluorinated cyanopyrrolidine moiety is a key pharmacophore for potent and selective DPP-4 inhibition. For example, a novel series of 4-fluoropyrrolidine-2-carbonitrile derivatives were designed and synthesized, with some compounds showing high DPP-4 inhibitory activity (IC50 = 0.017 μM) and good efficacy in in vivo models of diabetes. nih.gov

Given the structural and electronic similarities between the pyrrolidine (B122466) and pyridine rings, it is plausible that this compound could also serve as a valuable scaffold for the design and synthesis of novel enzyme inhibitors, including those targeting DPP-4. Further research in this area could lead to the discovery of new therapeutic candidates with improved properties.

Below is a table summarizing the inhibitory activity of a compound derived from the closely related 4-fluoropyrrolidine-2-carbonitrile, highlighting the potential of such fluorinated nitrile structures in enzyme inhibition.

| Compound ID | Target Enzyme | IC50 (μM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) | Reference |

| 17a | DPP-4 | 0.017 | 1324 | 1164 | nih.gov |

Potential in Antitumor and Antimicrobial Research

The pyridine nucleus is a common scaffold in a multitude of therapeutic agents, and its derivatives are known to exhibit a wide range of biological activities, including antitumor and antimicrobial effects. e3s-conferences.org The introduction of a fluorine atom and a carbonitrile group can significantly modulate these properties.

While direct studies on the antitumor and antimicrobial properties of this compound are not extensively documented, research on structurally related compounds suggests its considerable potential. For instance, fluorinated pyridine derivatives have shown enhanced antibacterial activity. acs.org The presence of a fluorine atom can increase the biological activity of compounds against various bacterial strains. nih.govCurrent time information in Bangalore, IN. Furthermore, some pyridine carbonitrile derivatives have been investigated for their anticancer properties. e3s-conferences.org

A notable area of promise is in the development of targeted cancer therapies. A derivative, (2S,4S)-4-fluoropyrrolidine-2-carbonitrile, has been identified as a promising pharmacophore for designing radioligands that target Fibroblast Activation Protein (FAP). nih.gov FAP is overexpressed in cancer-associated fibroblasts, making it an attractive target for cancer diagnosis and therapy. nih.gov This suggests that the this compound scaffold could be explored for the development of novel FAP inhibitors or other targeted anticancer agents.

The antimicrobial potential of pyridine derivatives is also well-established. nih.govelsevierpure.com Various substituted pyridines have demonstrated significant activity against a range of bacterial and fungal pathogens. nih.govelsevierpure.com The electron-withdrawing nature of the fluorine and nitrile groups in this compound could influence its interaction with biological targets, potentially leading to potent antimicrobial effects.

Table 1: Antitumor and Antimicrobial Activity of Related Pyridine Derivatives

| Compound/Derivative Class | Activity Type | Key Findings | Reference |

|---|---|---|---|

| (2S,4S)-4-fluoropyrrolidine-2-carbonitrile | Anticancer (FAP targeting) | Promising pharmacophore for FAP-targeted radioligands for cancer diagnosis and therapy. | nih.gov |

| Fluorinated pyridinium (B92312) block copolymers | Antibacterial | Enhanced antibacterial activity compared to non-fluorinated counterparts. | acs.org |

| 4-Trifluoromethylpyridine nucleosides | Antibacterial | Showed activity against various bacterial strains with MIC values in the low µg/mL range. | nih.gov |

| Naphthyridine derivatives (contain pyridine ring) | Antibacterial and Antifungal | Presence of fluorine increased antibacterial activity. | nih.gov |

Influence on Drug Metabolism and Bioavailability

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic properties. researchgate.netrsc.org The strong carbon-fluorine bond is less susceptible to metabolic cleavage compared to a carbon-hydrogen bond, which can lead to a longer half-life and improved bioavailability of a drug. rsc.org

The fluorine atom in this compound can significantly influence its metabolic profile. It can block sites of metabolism that would otherwise be susceptible to oxidation by cytochrome P450 enzymes. rsc.orgnih.gov This can lead to increased metabolic stability. nih.gov Studies on other fluorinated pyridines, such as [¹⁸F]3-fluoro-4-aminopyridine, have shown that metabolism can still occur, leading to the formation of metabolites like hydroxylated and N-oxide derivatives. researchgate.net The metabolic fate of this compound would likely involve similar pathways, and understanding these is crucial for its development as a component of new therapeutic agents.

Furthermore, the electronic properties conferred by the fluorine atom can affect the acidity or basicity of the molecule, which in turn can influence its absorption, distribution, and excretion. rsc.org The nitrile group can also be subject to metabolic transformations, potentially being hydrolyzed to a carboxylic acid.

Table 2: Influence of Fluorine on the Metabolism of Related Compounds

| Compound | Enzyme System | Metabolic Effect of Fluorine | Key Findings | Reference |

|---|---|---|---|---|

| Fluorinated drug analogues | Human Cytochrome P450 | Blocks metabolically labile sites | Replacement of hydrogen with fluorine can lead to enhanced metabolic stability. | nih.gov |

| [¹⁸F]3-Fluoro-4-aminopyridine | Cytochrome P450 CYP2E1 | Site of metabolism | Metabolized to 5-hydroxy-3F4AP and 3F4AP N-oxide. | researchgate.net |

Radiopharmaceutical Development (e.g., ¹⁸F-labeling)

The field of positron emission tomography (PET) imaging has greatly benefited from the use of fluorine-18 (B77423) (¹⁸F), a positron-emitting radionuclide with favorable decay characteristics. rsc.org The development of efficient methods for incorporating ¹⁸F into biologically active molecules is a key area of radiopharmaceutical research. Fluoropyridine derivatives, including this compound, are valuable precursors for the synthesis of ¹⁸F-labeled radiotracers.

The nucleophilic heteroaromatic substitution reaction is a common and efficient method for the radiosynthesis of [¹⁸F]fluoropyridines. rsc.org In this reaction, a suitable leaving group on the pyridine ring, such as a nitro group or a halogen, is displaced by [¹⁸F]fluoride. The synthesis of [¹⁸F]fluoropyridines can be challenging, especially for substitutions at the meta position. However, methods utilizing pyridine N-oxides as precursors have shown promise for direct radiofluorination.

This compound, or more precisely its precursors, can be labeled with ¹⁸F to generate PET tracers for imaging a variety of biological targets. The nitrile group can be a useful handle for further chemical modifications to attach the radiolabeled pyridine to a targeting vector, such as a peptide or a small molecule inhibitor.

Table 3: ¹⁸F-Labeling of Pyridine Derivatives for PET Imaging

| Precursor Type | Labeling Method | Key Features | Reference |

|---|---|---|---|

| Halogen-substituted 2-pyridinecarbonitriles | Nucleophilic aromatic substitution with K[¹⁸F]F-K222 | High [¹⁸F]fluoride incorporation yields. | |

| Pyridine N-oxides | Direct radiofluorination | Enables synthesis of meta-fluorinated pyridines. |

Applications in Materials Science

The electronic and structural properties of this compound make it a candidate for applications in the field of materials science, particularly in the development of novel electronic and photonic materials and metal-organic complexes.

Electronic and Photonic Materials

Pyridine-based compounds are known to be useful in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to their electron-transporting properties. The presence of the electron-withdrawing fluorine and nitrile groups in this compound can further enhance these properties. While specific applications of this compound in this area are not widely reported, related compounds such as perfluoropyridine have been used in the synthesis of fluorinated polymers and network materials with desirable properties like thermal stability and chemical resistance. The incorporation of such fluorinated pyridines can be a strategy to tune the electronic and photophysical properties of materials for specific applications.

Metal-Organic Complexes

The pyridine nitrogen atom of this compound can act as a ligand, coordinating to metal centers to form metal-organic complexes and coordination polymers, including metal-organic frameworks (MOFs). nih.gov The nitrile group can also participate in coordination or act as a site for post-synthetic modification.

The coordination chemistry of pyridine-type ligands is extensive and has been utilized to construct a wide variety of functional materials. nih.govresearchgate.net Fluorinated MOFs, in particular, have attracted interest due to their potential for enhanced gas separation and storage capabilities. A comparative study of cyanophenyl and pyridyl ligands in porphyrin-based metal-organic coordination networks has shown that both groups can effectively coordinate with metal atoms to form network structures. nih.gov This suggests that this compound could serve as a versatile linker for the design and synthesis of novel MOFs with tailored properties.

Green Chemistry Principles in Synthesis and Application

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and application of this compound can benefit from the adoption of these principles.

Traditional methods for the synthesis of fluorinated aromatic compounds can involve harsh reagents and conditions. However, recent research has focused on developing greener synthetic routes. For example, microwave-assisted synthesis has been shown to be an efficient and environmentally friendly method for producing pyridine derivatives, often leading to higher yields in shorter reaction times. The use of greener solvents, such as water or ethanol, and recyclable catalysts are also key aspects of green synthesis. For instance, pyridine-2-carboxylic acid has been used as a sustainable and rapid catalyst for the synthesis of chromene-3-carbonitrile derivatives in a water-ethanol solvent system.

The application of biocatalysis, using enzymes such as cytochrome P450s, for the selective fluorination of molecules is another promising green chemistry approach. rsc.org Furthermore, C-H fluorination promoted by pyridine N-oxyl radicals in pure water represents an innovative and environmentally benign method for preparing organofluorides. rsc.org These green methodologies could potentially be adapted for the synthesis of this compound and its derivatives, making their production more sustainable.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile |

| [¹⁸F]3-Fluoro-4-aminopyridine |

| 5-Hydroxy-3F4AP |

| 3F4AP N-oxide |

| Perfluoropyridine |

Waste Reduction and Atom Economy

A core principle of green chemistry is maximizing atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wordpress.com Reactions with high atom economy are inherently designed to minimize waste at the molecular level. wordpress.com

For a synthetic process, the theoretical atom economy is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Many traditional reactions, such as substitutions and eliminations, can have low atom economy because they generate stoichiometric byproducts that are often treated as waste. scranton.edu For instance, a hypothetical substitution reaction to produce a target molecule might only incorporate half of the mass of the reactants into the final product, resulting in a 50% atom economy. scranton.edu In contrast, addition and rearrangement reactions are highly desirable as they have the potential for 100% atom economy. scranton.edu

In the context of synthesizing this compound, future research aims to move away from pathways that generate substantial waste toward those that maximize the incorporation of starting materials into the final structure.

Table 1: Illustrative Comparison of Atom Economy in Synthetic Reactions

| Reaction Type | General Equation | Theoretical Atom Economy | Waste Generation |

| Addition | A + B → C | 100% | Minimal to None |

| Substitution | A-B + C → A-C + B | < 100% | Stoichiometric Byproduct (B) |

| Elimination | A-B → A + B | < 100% | Stoichiometric Byproduct (B) |

This table illustrates the general principles of atom economy as they apply to different reaction types. wordpress.comscranton.edu

Future Research Directions and Challenges

The full potential of this compound as a building block relies on overcoming several key challenges in its synthesis and manipulation. Future research is directed towards creating more sophisticated and controlled chemical methodologies.

Exploration of New Reactivity Modes and Derivatizations

The functional groups of this compound—the fluoro, cyano, and pyridine nitrogen—offer multiple sites for chemical modification. Future research will explore the unique reactivity of each site to create diverse derivatives. The nitrile group can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, opening up a wide array of subsequent chemical transformations. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles.

Advanced derivatization techniques, such as the Suzuki coupling reaction, could be employed to create complex biaryl structures, a common motif in pharmacologically active compounds. nih.gov For instance, a strategy analogous to one used for L-p-boronophenylalanine could involve using a coupling partner to attach new molecular fragments, demonstrating a sophisticated method for derivatization. nih.gov

Integration with Advanced Catalysis (e.g., photoredox catalysis)

Modern catalytic methods are set to revolutionize the synthesis and functionalization of heterocyclic compounds. Photoredox catalysis, in particular, offers the ability to forge new chemical bonds under exceptionally mild conditions using visible light. princeton.edu This methodology allows for the generation of radical intermediates that can participate in reactions that are inaccessible through traditional thermal pathways. princeton.edu The integration of photoredox catalysis could enable novel C-H functionalization reactions on the pyridine ring of this compound or facilitate challenging cross-coupling reactions. Gaining a deeper mechanistic understanding of the elementary steps in photocatalysis, such as photoinduced electron transfer or energy transfer, is crucial for developing new and more efficient transformations. princeton.edu

Expanding Biological Applications through Rational Design

The strategic incorporation of fluorine atoms into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The principle of rational drug design, which leverages an understanding of a biological target's three-dimensional structure, is pivotal in harnessing the properties of scaffolds like this compound. azolifesciences.com This approach moves beyond traditional, high-throughput screening by designing molecules specifically to interact with a target, thereby accelerating the development of more effective and selective therapeutic agents. azolifesciences.com

A prominent example of rational design involving a similar structural motif is the development of inhibitors for 2-oxoglutarate (2OG) dependent oxygenases, a class of enzymes implicated in a variety of human diseases. nih.gov Researchers have synthesized and evaluated fluorinated derivatives of pyridine-2,4-dicarboxylate (2,4-PDCA), a known inhibitor of these enzymes. nih.gov By strategically placing fluorine or trifluoromethyl groups on the pyridine ring, they aimed to modulate the inhibitor's potency and selectivity. nih.gov

Crystallographic studies of these inhibitors in complex with their target enzymes provide a structural basis for understanding how even minor modifications, such as the addition of a fluorine atom, can significantly alter binding interactions and inhibitory activity. nih.gov This knowledge is crucial for the iterative process of drug design, allowing for the refinement of lead compounds to optimize their therapeutic properties.

The insights gained from studies on related fluorinated pyridines can be directly applied to the rational design of novel therapeutics based on the this compound scaffold. For instance, pyridine-derived compounds have been rationally designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov Computational methods, such as molecular docking, are often employed in the initial stages of design to predict the binding mode and affinity of candidate molecules, guiding the synthetic efforts towards compounds with the highest potential for biological activity. nih.gov This synergy of computational modeling and synthetic chemistry is a hallmark of modern rational drug design. azolifesciences.comnih.gov

The following table summarizes the inhibitory activity of fluorinated pyridine-2,4-dicarboxylate derivatives against various 2-oxoglutarate dependent oxygenases, illustrating the impact of substituent placement on potency and selectivity. nih.gov

| Compound | Inhibitor | Target Enzyme | IC50 (μM) |

| 1 | Pyridine-2,4-dicarboxylate (2,4-PDCA) | AspH | 0.05 ± 0.01 |

| 2 | 3-Fluoropyridine-2,4-dicarboxylate | AspH | 0.38 ± 0.04 |

| 3 | 5-Fluoropyridine-2,4-dicarboxylate | AspH | 0.06 ± 0.01 |

| 4 | Pyridine-2,4-dicarboxylate (2,4-PDCA) | KDM4E | 0.03 ± 0.00 |

| 5 | 3-Fluoropyridine-2,4-dicarboxylate | KDM4E | 0.10 ± 0.01 |

| 6 | 5-Fluoropyridine-2,4-dicarboxylate | KDM4E | Inactive |

Data sourced from studies on fluorinated pyridine-2,4-dicarboxylate derivatives as inhibitors of human 2-oxoglutarate dependent oxygenases. nih.gov

Addressing Environmental Impact of Synthesis and Degradation

The increasing use of fluorinated compounds, including those based on the this compound structure, necessitates a thorough evaluation of their environmental footprint, from synthesis to degradation. The unique strength of the carbon-fluorine bond, which imparts desirable properties in pharmaceutical applications, also contributes to the environmental persistence of these molecules. numberanalytics.com

Synthesis:

Traditional synthetic routes to fluorinated pyridines often involve hazardous reagents and conditions that are misaligned with the principles of green chemistry. dovepress.com For example, the Balz-Schiemann reaction, a common method for introducing fluorine, can be utilized for the synthesis of 4-fluoropyridine. nii.ac.jp However, this and other methods may employ highly toxic substances like anhydrous hydrogen fluoride (HF). nii.ac.jp Furthermore, such processes can generate undesirable byproducts, including polymeric materials that complicate purification and contribute to chemical waste. nii.ac.jp

In response to these challenges, the field of green chemistry is actively developing more environmentally benign synthetic methodologies. mdpi.com These approaches prioritize the use of less hazardous reagents, alternative solvents, and catalytic processes to improve efficiency and reduce waste. dovepress.comnih.gov For instance, the use of silver(II) fluoride (AgF2) has been explored for the selective C–H fluorination of pyridines, offering a potential alternative to harsher methods. dovepress.com The development of chemo-enzymatic strategies, which combine chemical synthesis with biocatalysis, also holds promise for creating more sustainable routes to complex fluorinated molecules. worktribe.com

Degradation and Environmental Fate:

The persistence of organofluorine compounds in the environment is a significant concern. numberanalytics.com The stability of the C-F bond makes these molecules resistant to natural degradation processes, potentially leading to their accumulation in soil and water systems. numberanalytics.comnih.gov While the specific environmental fate of this compound is not extensively documented, studies on related compounds provide valuable insights.

Research on the biodegradation of other fluorinated aromatic compounds, such as 4-fluorocinnamic acid, has shown that microbial consortia can achieve complete mineralization, including the cleavage of the C-F bond. nih.govnih.gov These degradation pathways often involve initial enzymatic attacks on other parts of the molecule, followed by defluorination. For instance, the degradation of 4-fluorobenzoic acid has been shown to proceed through the formation of 4-fluorocatechol. nih.gov However, the presence of the nitrile group and the specific position of the fluorine atom on the pyridine ring in this compound will influence its susceptibility to microbial degradation. The degradation of other halogenated pyridines, such as 2-chloropyridine, has also been investigated, with advanced oxidation processes like Fenton's oxidation showing promise for their removal from water. researchgate.net

The following table outlines key considerations regarding the environmental impact of fluorinated pyridines.

| Aspect | Key Considerations | Potential Mitigation Strategies |

| Synthesis | Use of hazardous reagents (e.g., HF), formation of polymeric waste. nii.ac.jp | Adoption of green chemistry principles, use of milder fluorinating agents (e.g., AgF2), development of catalytic and chemo-enzymatic routes. dovepress.comnih.govworktribe.com |

| Persistence | The strong carbon-fluorine bond leads to resistance to natural degradation. numberanalytics.com | Design for degradation by incorporating features that are more susceptible to microbial attack. |

| Biodegradation | Potential for microbial degradation, though pathways are compound-specific. nih.govnih.gov | Bioremediation using specialized microbial consortia, investigation of enzymatic defluorination mechanisms. |

| Toxicity & Bioaccumulation | Potential for long-term environmental harm and entry into the food chain. numberanalytics.com | Ecotoxicological testing of the compound and its degradation products. |

Q & A

Q. Q1. What are the established synthetic routes for 4-fluoropyridine-2-carbonitrile?

The synthesis typically involves nucleophilic aromatic substitution (NAS) or halogen-exchange reactions. For example:

- Halogen exchange : Reacting 4-chloropyridine-2-carbonitrile with potassium fluoride (KF) in polar aprotic solvents (e.g., DMF) at elevated temperatures (120–150°C) .

- Cyano-group retention : Ensuring the cyano group at position 2 remains intact during fluorination. This requires careful control of reaction conditions to avoid side reactions like hydrolysis or displacement of the cyano moiety .

Q. Key considerations :

- Use of anhydrous conditions to prevent hydrolysis.

- Catalysts like crown ethers to enhance fluoride ion reactivity .

Advanced Synthesis Optimization

Q. Q2. How can fluorination efficiency be improved in NAS reactions for this compound?

Optimization strategies include:

- Catalyst selection : Transition-metal catalysts (e.g., Cu(I)) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve fluoride ion accessibility .

- Solvent effects : High-polarity solvents (e.g., DMSO) enhance reaction rates but may require higher temperatures.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) while maintaining yields >80% .

Q. Data-driven approach :

- Monitor reaction progress via HPLC or GC-MS to identify intermediates and byproducts.

- Use DFT calculations to predict activation barriers for fluorination steps .

Basic Characterization Techniques

Q. Q3. What spectroscopic methods are critical for characterizing this compound?

- IR spectroscopy : Confirm the presence of the cyano group (C≡N stretch at ~2210 cm⁻¹) and C-F bond (1020–1100 cm⁻¹) .

- NMR :

- Mass spectrometry : Molecular ion peak at m/z 138.55 (C₆H₃FN₂) .

Advanced Data Contradictions

Q. Q4. How to resolve discrepancies in reported spectral data for this compound derivatives?

Contradictions often arise from:

- Solvent effects : Chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).

- Impurity interference : Byproducts like hydrolyzed cyano groups (e.g., carboxamides) skew results.

Q. Methodological solutions :

- Perform 2D NMR (COSY, HSQC) to unambiguously assign signals .

- Cross-validate with X-ray crystallography (e.g., monoclinic P2₁/n space group observed in related fluoropyridines) .

Safety and Handling

Q. Q5. What safety protocols are recommended for handling this compound?

- Toxicity : Limited data; assume acute toxicity (H301/H311/H331) based on structural analogs .

- Protective measures :

- Waste disposal : Neutralize with alkaline solutions before incineration .

Basic Applications in Drug Discovery

Q. Q6. How is this compound utilized as a building block in medicinal chemistry?

- Anticancer agents : Serves as a precursor for dihydropyridines with cytotoxic activity (e.g., 1,2-dihydropyridines tested against MCF-7 cells) .

- Kinase inhibitors : The cyano and fluorine groups enhance binding to ATP pockets in kinases .

Advanced Mechanistic Studies

Q. Q7. What mechanistic insights guide the design of this compound derivatives for targeted therapies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.